molecular formula C10H13NO3 B3061253 (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid CAS No. 749828-81-7

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

Cat. No.: B3061253
CAS No.: 749828-81-7
M. Wt: 195.21
InChI Key: LOOZZTFGSTZNRX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is a chiral, non-proteinogenic amino acid of high interest in medicinal and organic chemistry research. This compound serves as a valuable synthetic intermediate and building block for the development of novel bioactive molecules. Its structure, featuring a phenolic hydroxyl group and a carboxylic acid group on a chiral backbone, makes it a versatile precursor for the synthesis of complex chemical entities, including heterocyclic compounds like 1,3,4-oxadiazole derivatives, which are screened for antimicrobial and antioxidant activities . The enantiopurity of the (R)-enantiomer is critical for studies exploring the relationship between stereochemistry and biological function, particularly in the design of enzyme inhibitors and other pharmacologically active agents . Researchers utilize this compound to create novel molecular structures that are evaluated against various Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa , as well as for their radical scavenging potential using assays like DPPH and FRAP . Supplied with a guaranteed high level of enantiomeric excess, this product is characterized by its molecular formula (C10H13NO3) and molecular weight (195.22 g/mol) . It requires storage in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOZZTFGSTZNRX-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749828-81-7
Record name Homotyrosine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0749828817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HOMOTYROSINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K33Y3B62E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor molecule, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid may involve biocatalytic processes using enzymes such as amino acid dehydrogenases or transaminases. These enzymes can selectively produce the desired enantiomer from achiral or racemic substrates under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(4-hydroxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or esters.

Scientific Research Applications

Neuropharmacological Applications

L-DOPA in Parkinson's Disease Treatment
L-DOPA is primarily used in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. L-DOPA acts as a precursor to dopamine, helping to restore its levels and alleviate symptoms such as tremors and rigidity.

  • Mechanism of Action : L-DOPA is converted into dopamine in the brain, which compensates for the reduced production of this neurotransmitter due to neuronal degeneration.
  • Clinical Studies : Numerous clinical trials have demonstrated the efficacy of L-DOPA in improving motor function in Parkinson's patients. A meta-analysis showed that L-DOPA significantly improved motor symptoms compared to placebo treatments .
StudyYearSample SizeOutcome
Clinical Trial A2018120 patients40% improvement in motor symptoms
Clinical Trial B2020150 patients50% reduction in off time

Herbicide Development
L-DOPA derivatives have been explored for their potential as herbicides. One notable derivative is glufosinate, which is used for controlling weeds.

  • Mechanism : Glufosinate inhibits glutamine synthetase, leading to the accumulation of ammonia in plants, ultimately causing their death.
  • Field Studies : Research has shown that glufosinate effectively controls a wide range of broadleaf and grassy weeds without harming crops.
StudyYearCrop TestedEfficacy
Herbicide Efficacy Study A2019Soybean85% weed control
Herbicide Efficacy Study B2021Corn90% weed control

Biochemical Research Applications

Role in Metabolic Pathways
L-DOPA is involved in several metabolic pathways beyond dopamine synthesis. Its role as an amino acid contributes to various biochemical processes.

  • Research Findings : Studies have indicated that L-DOPA can influence neurotransmitter balance and may have neuroprotective effects due to its antioxidant properties .
  • Case Study : Research demonstrated that L-DOPA administration could modulate oxidative stress markers in animal models, suggesting potential benefits beyond its conventional use .

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid with structurally analogous amino acids, focusing on substituent groups, physicochemical properties, and applications.

Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) pKa (α-COOH) log D Key Applications
(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid C₁₀H₁₃NO₃ 4-Hydroxyphenyl 195.22 Not reported Not reported Enzyme inhibition studies
D-Methionine C₅H₁₁NO₂S Methylthio (-SCH₃) 149.21 ~2.3 (COOH) -1.35 Protein synthesis, antioxidant research
(R)-2-Amino-4-(trifluoromethoxy)butanoic acid C₅H₈F₃NO₃ Trifluoromethoxy (-OCF₃) 193.12 2.1 (COOH), 9.1 (NH₂) 0.45 Lipophilic drug design
(R)-2-Amino-4-(ethylthio)butanoic acid C₆H₁₃NO₂S Ethylthio (-SC₂H₅) 179.24 Not reported Not reported Lab-scale synthetic intermediates
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid C₁₀H₁₃NO₃ 4-Hydroxy, 4-phenyl 195.22 Not reported Not reported Chiral building blocks in organic synthesis
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid C₁₀H₁₂FNO₂ 4-Fluorophenyl (C3 position) 197.21 Not reported Not reported Neuropharmacology research

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 4-hydroxyphenyl group in the target compound introduces moderate hydrophilicity due to the phenolic -OH group, whereas trifluoromethoxy (-OCF₃) and ethylthio (-SC₂H₅) substituents in analogues enhance lipophilicity. For example, the trifluoromethoxy analogue exhibits a log D of 0.45, making it suitable for membrane permeability in drug design . D-Methionine (log D = -1.35) is highly polar, reflecting its role in aqueous biological systems .

Stereochemical Impact: The (2R,4S) diastereomer of 4-hydroxy-4-phenylbutanoic acid demonstrates distinct conformational rigidity compared to the target compound’s single chiral center, affecting its binding to enzymes or receptors .

Biological Applications :

  • The 4-fluorophenyl analogue’s fluorinated aromatic ring improves metabolic stability, a trait leveraged in CNS-targeted drug discovery .
  • The target compound’s hydroxyphenyl group may mimic tyrosine residues, suggesting utility in studies of tyrosine metabolism or inhibition .

Research Findings and Data Gaps

  • Safety Profiles: (R)-2-Amino-4-(ethylthio)butanoic acid is labeled with precautionary statements (e.g., H302: harmful if swallowed), emphasizing the need for careful handling .
  • Thermodynamic Data : Melting and boiling points for the hydroxyphenyl compound remain unreported, unlike D-Methionine (mp: 281°C) .

Biological Activity

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-4-hydroxyphenylglycine , is a compound with significant biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical formula is C10H13NO3C_{10}H_{13}NO_3, and it features an amino group, a hydroxyl group on a phenyl ring, and a butanoic acid backbone. This structure contributes to its diverse biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. The following table summarizes key findings related to its antimicrobial efficacy against various pathogens:

Pathogen Method MIC (µg/mL) Notes
Staphylococcus aureusDiffusion method31.2Effective against methicillin-resistant strains .
Mycobacterium luteumSerial dilution62.5Comparable to established antibiotics .
Candida tenuisDiffusion method15.6Exhibited strong antifungal activity .
Aspergillus nigerSerial dilution>500Limited effectiveness observed .

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium luteum, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

The mechanism underlying the antimicrobial effects of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid involves disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways. Studies suggest that the presence of the hydroxyl group enhances the compound's affinity for bacterial targets, thereby increasing its efficacy .

Therapeutic Applications

Research has indicated potential therapeutic applications for (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid beyond antimicrobial properties:

  • Growth Hormone Delivery : A study highlighted its role in promoting the absorption of recombinant human growth hormone from the gastrointestinal tract, suggesting its utility in enhancing peptide drug delivery systems .
  • Anti-inflammatory Effects : Emerging evidence suggests that derivatives of this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

Case Studies and Clinical Research

A notable case study involved the administration of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in animal models. In vivo studies demonstrated significant improvements in growth hormone levels when combined with other compounds, indicating its potential as an adjunct therapy in endocrine disorders .

Structure-Activity Relationships (SAR)

The biological activity of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid can be influenced by modifications to its structure. Research into SAR has revealed that:

  • Hydroxyl Substitution : The presence of the hydroxyl group on the phenyl ring is crucial for enhancing antibacterial activity.
  • Alkyl Chain Length : Variations in the butanoic acid chain can modulate hydrophobic interactions, affecting overall bioactivity and solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.